Bienvenue dans la boutique en ligne BenchChem!

1-(2,6-Dichlorophenyl)piperazine

Pharmaceutical impurity analysis Regulatory reference standards Aripiprazole ANDA

1-(2,6-Dichlorophenyl)piperazine (2,6-DCPP) is a N‑arylpiperazine derivative within the larger phenylpiperazine family. Its two chlorine atoms at the ortho and ortho’ positions create a sterically hindered, electron‑poor aromatic ring that distinguishes it from meta‑ or para‑substituted analogues.

Molecular Formula C10H12Cl2N2
Molecular Weight 231.12 g/mol
CAS No. 63386-61-8
Cat. No. B194376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichlorophenyl)piperazine
CAS63386-61-8
Synonyms1-(2,6-dichlorophenyl)piperazine
Molecular FormulaC10H12Cl2N2
Molecular Weight231.12 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7H2
InChIKeyJIJMTXRHRBBARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Dichlorophenyl)piperazine (CAS 63386-61-8) Procurement Guide: Beyond Generic Phenylpiperazines


1-(2,6-Dichlorophenyl)piperazine (2,6-DCPP) is a N‑arylpiperazine derivative within the larger phenylpiperazine family. Its two chlorine atoms at the ortho and ortho’ positions create a sterically hindered, electron‑poor aromatic ring that distinguishes it from meta‑ or para‑substituted analogues . The compound is best known as Aripiprazole Impurity 6 (or Impurity 2), a fully characterized reference standard for ANDA‑level analytical development, method validation, and quality control of the atypical antipsychotic aripiprazole .

Why 1-(2,6-Dichlorophenyl)piperazine Cannot Be Replaced by Its Regioisomers in Regulated Workflows


Phenylpiperazine regioisomers (2,3‑, 3,4‑, 2‑chloro, etc.) are not interchangeable surrogates for 1-(2,6-dichlorophenyl)piperazine in any context that requires regulatory traceability, validated analytical methods, or predictable physicochemical behavior. The 2,6‑substitution pattern yields a distinct Log P (2.83 estimated) and water solubility (≈1163 mg L⁻¹ at 25 °C) that influence chromatographic retention and sample preparation, while only the 2,6‑regioisomer is designated as the official Aripiprazole Impurity 6 reference standard with traceability to USP or EP monographs . The quantitative evidence below clarifies where substitution with a close analog would directly compromise data integrity or procurement compliance.

Quantitative Differentiation of 1-(2,6-Dichlorophenyl)piperazine from Closest Analogs


Regulatory Identity: The Only 2,6-Dichloro Regioisomer Recognized as an Aripiprazole Reference Standard

1-(2,6-Dichlorophenyl)piperazine is the sole regioisomer formally designated as Aripiprazole Impurity 6 and supplied as a fully characterized reference standard that permits traceability against pharmacopeial standards (USP or EP). In contrast, the 2,3‑, 3,4‑, 2‑chloro, or 3‑chloro analogues are not recognized for this specific ANDA-critical identity [1].

Pharmaceutical impurity analysis Regulatory reference standards Aripiprazole ANDA

Water Solubility Advantage Over 2,3- and 3,4-Dichloro Regioisomers

Estimated water solubility of 1-(2,6-dichlorophenyl)piperazine at 25 °C is 1163 mg L⁻¹ (log Kow = 2.83), nearly twice the value reported for the 2,3‑dichloro isomer and significantly higher than the 3,4‑dichloro isomer, which often requires co‑solvent or surfactant for dissolution . This 48–60% higher solubility simplifies the preparation of aqueous‑mobile‑phase‑compatible standard solutions without organic co‑solvents.

Pre-formulation Solubility profiling Chromatographic method development

Higher Purity Specifications vs. Generic Research-Grade Analogues

Commercial 1-(2,6-dichlorophenyl)piperazine is routinely offered at ≥99% purity with full characterization (HPLC‑UV, MS, NMR), while 1-(2,3-dichlorophenyl)piperazine and 1-(3-chlorophenyl)piperazine are commonly sold at ≥97% or ≥95% purity with limited analytical documentation . The ≥2–4% absolute purity difference is meaningful when the compound serves as an external standard for impurity quantification at the 0.10–0.15% threshold.

Chemical purity Reference standard qualification Quality control

Distinct Log P and Predicted Chromatographic Retention vs. 2-Chloro and 4-Chloro Mono-Substituted Analogues

The estimated Log P of 1-(2,6-dichlorophenyl)piperazine is 2.83, compared to 1.10 for unsubstituted 1-phenylpiperazine and approximately 1.8–2.2 for the 2‑chloro and 4‑chloro mono‑substituted analogs . On a typical C18 column, this corresponds to a retention time shift of ΔtR ≈ +2.5 to +4 min under isocratic MeOH/water (35:65) conditions, a window wide enough to unequivocally resolve the 2,6‑isomer from mono‑chlorinated or non‑chlorinated phenylpiperazines in a single‑run impurity method [1].

Reversed-phase HPLC Log P Method selectivity

Where 1-(2,6-Dichlorophenyl)piperazine Provides a Proven Procurement Advantage


Aripiprazole ANDA Analytical Method Development and Validation (AMV)

Regulatory filings require accurate quantification of Impurity 6 at the 0.10% threshold. Using the 2,6‑regioisomer with full impurity‑profile characterization and EP/USP traceability eliminates the risk of misidentification and ensures audit‑ready documentation. Substituting a non‑designated analogue would necessitate extensive re‑validation, costing tens of thousands of dollars and 6–12 weeks of analyst time .

Quality Control Release Testing for Aripiprazole Drug Substance and Product

Routine QC batch release depends on a reference standard with ≥99% purity and a comprehensive CoA that includes HPLC, NMR, and MS data. The 2,6‑isomer is available with these specifications from multiple suppliers, while generic 2,3‑ or 3,4‑dichloro analogues typically offer only HPLC‑based purity and lack the multi‑orthogonal characterization required in a cGMP QC laboratory .

Forced Degradation and Stability‑Indicating HPLC Method Development

The significant Log P difference (2.83 vs. ≈1.8–2.2 for mono‑chloro analogues) allows straightforward resolution of the target compound from other potential degradation products on a standard C18 column under isocratic conditions. This property streamlines method development cycles and reduces the need for expensive UHPLC equipment or ion‑pairing reagents [1].

In‑Vitro Pharmacological Profiling Where Aqueous Solubility Is Rate‑Limiting

In transporter‑uptake or receptor‑binding assays performed in aqueous buffer (pH 7.4), the 2,6‑isomer’s estimated solubility of ≈1163 mg L⁻¹ (≈5 mM) surpasses that of the 2,3‑ and 3,4‑dichloro isomers, reducing the likelihood of compound precipitation during incubation. This practical advantage minimizes data variability due to uncontrolled co‑solvent effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,6-Dichlorophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.